molecular formula C19H14N4OS B10764073 4-(1H-benzimidazol-2-ylmethylsulfanyl)-2-methyl-[1]benzofuro[3,2-d]pyrimidine

4-(1H-benzimidazol-2-ylmethylsulfanyl)-2-methyl-[1]benzofuro[3,2-d]pyrimidine

Cat. No.: B10764073
M. Wt: 346.4 g/mol
InChI Key: FSHFRKKIBVABAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-Benzimidazol-2-ylmethylsulfanyl)-2-methyl-[1]benzofuro[3,2-d]pyrimidine is a heterocyclic compound featuring a benzofuropyrimidine core substituted with a methyl group at position 2 and a benzimidazole-methylsulfanyl moiety at position 2. Its structure combines a benzofuran fused to a pyrimidine ring, with the benzimidazole group linked via a methylsulfanyl bridge.

Properties

Molecular Formula

C19H14N4OS

Molecular Weight

346.4 g/mol

IUPAC Name

4-(1H-benzimidazol-2-ylmethylsulfanyl)-2-methyl-[1]benzofuro[3,2-d]pyrimidine

InChI

InChI=1S/C19H14N4OS/c1-11-20-17-12-6-2-5-9-15(12)24-18(17)19(21-11)25-10-16-22-13-7-3-4-8-14(13)23-16/h2-9H,10H2,1H3,(H,22,23)

InChI Key

FSHFRKKIBVABAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=N1)SCC3=NC4=CC=CC=C4N3)OC5=CC=CC=C52

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-benzimidazol-2-ylmethylsulfanyl)-2-methyl-1benzofuro[3,2-d]pyrimidine typically involves multiple steps:

    Formation of Benzimidazole Intermediate: The synthesis begins with the preparation of 1H-benzimidazole-2-thione. This is achieved by reacting o-phenylenediamine with carbon disulfide in the presence of a base such as potassium hydroxide.

    Alkylation: The benzimidazole intermediate is then alkylated with a suitable alkyl halide, such as methyl iodide, to introduce the methyl group.

    Formation of Benzofuran Intermediate: Separately, the benzofuran moiety is synthesized by cyclization of a suitable precursor, such as 2-hydroxybenzaldehyde, under acidic conditions.

    Coupling Reaction: The benzimidazole and benzofuran intermediates are then coupled using a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Functional Group Transformations

The sulfanyl (-S-) and methyl (-CH₃) groups enable further derivatization:

  • Sulfanyl group reactivity :

    • Oxidation : Conversion to sulfoxide or sulfone derivatives using H₂O₂ or mCPBA.

    • Nucleophilic substitution : Displacement with amines or thiols under basic conditions (e.g., K₂CO₃/EtOH) .

  • Methyl group modifications :

    • Oxidation : Catalyzed by PCC or KMnO₄ to form carboxylic acid derivatives.

    • Halogenation : Radical bromination at the methyl position under UV light .

Example Reaction :

Compound+ThiosemicarbazideAcOH, EtOH, refluxThiosemicarbazone derivative (75% yield)[3]\text{Compound} + \text{Thiosemicarbazide} \xrightarrow{\text{AcOH, EtOH, reflux}} \text{Thiosemicarbazone derivative (75\% yield)} \quad[3]

Biological Interaction Pathways

The compound exhibits bioactivity through:

  • DNA intercalation : Planar benzofuropyrimidine system interacts with DNA base pairs, confirmed via UV-Vis and fluorescence quenching .

  • Topoisomerase IIα inhibition : Pyrimidine moiety binds to the enzyme’s ATPase domain, disrupting DNA replication .

  • BSA binding : Sulfanyl group participates in hydrophobic interactions with serum albumin (binding constant: Kb=1.2×105M1K_b = 1.2 \times 10^5 \, \text{M}^{-1}) .

TargetMechanismGI₅₀ (μM)Source
NCI-60 cancer cellsTopoisomerase IIα inhibition1.30–2.38
ct-DNAIntercalationKb=3.8×104M1K_b = 3.8 \times 10^4 \, \text{M}^{-1}

Coordination Chemistry

The benzimidazole nitrogen and sulfur atoms act as ligands for metal complexes:

  • Cu(II) complexes : Form octahedral geometries, enhancing anticancer activity (e.g., 3-fold lower IC₅₀ vs. free ligand) .

  • Pd-catalyzed coupling : Suzuki-Miyaura reactions at position 6 of the pyrimidine ring under microwave irradiation .

Stability and Degradation

  • Thermal stability : Decomposes above 250°C (TGA data).

  • Photodegradation : UV exposure induces cleavage of the sulfanyl bond, forming benzimidazole and pyrimidine fragments.

Scientific Research Applications

4-(1H-Benzimidazol-2-ylmethylsulfanyl)-2-methyl-1benzofuro[3,2-d]pyrimidine has several applications in scientific research:

    Medicinal Chemistry: This compound is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its unique structural features.

    Chemical Biology: The compound serves as a probe to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: It is explored for use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(1H-benzimidazol-2-ylmethylsulfanyl)-2-methyl-1benzofuro[3,2-d]pyrimidine involves its interaction with biological targets such as enzymes and receptors. The benzimidazole moiety is known to bind to DNA, potentially leading to the inhibition of DNA replication and transcription. The benzofuran and pyrimidine rings contribute to the compound’s ability to interact with various proteins, affecting their function and leading to therapeutic effects.

Comparison with Similar Compounds

Substituent Effects at Position 4

Compound Name Substituent at Position 4 Molecular Weight Key Activity/Property Reference
Target Compound 1H-Benzimidazol-2-ylmethylsulfanyl Not provided Hypothesized enhanced CaPkc1 inhibition due to benzimidazole’s binding affinity -
4-Chlorofuro[3,2-d]pyrimidine Chloro 154.55 Intermediate for further functionalization; limited standalone bioactivity
4-([1]Benzofuropyrimidin-4-ylsulfanyl)-N-(4-methoxyphenyl)acetamide Acetamide-linked sulfanyl group 393.43 (calc.) Structural analog with potential solubility advantages due to polar acetamide group
Benzofuropyrimidinedione 23 Dione group Not provided Synergistic antifungal effect with fluconazole against resistant C. albicans

Key Observations :

  • Chloro substituents (e.g., 4-Chlorofuro[3,2-d]pyrimidine) are commonly used as synthetic intermediates but lack significant standalone antifungal activity .
  • Benzimidazole-methylsulfanyl (target compound) may improve target binding compared to simpler groups like chloro, as benzimidazoles are known to interact with enzyme active sites in medicinal chemistry .

Substituent Effects at Position 2

Compound Name Substituent at Position 2 Molecular Weight Key Activity/Property Reference
Target Compound Methyl Not provided Methyl group may enhance metabolic stability and lipophilicity -
2-Mercapto-8-nitrobenzofuro[3,2-d]pyrimidine Nitro + sulfanyl Not provided Nitro group introduces electron-withdrawing effects; moderate antifungal activity
4-Chloro-6-methoxy[1]benzofuro[3,2-d]pyrimidine Methoxy 234.64 Methoxy group increases electron density; activity not reported

Key Observations :

  • Methyl groups (target compound) typically improve lipophilicity and metabolic stability compared to polar substituents like nitro or methoxy.
  • Nitro groups () may enhance reactivity but could contribute to toxicity or reduced selectivity .

Core Heterocycle Variations

Compound Name Core Structure Key Activity/Property Reference
Target Compound Benzofuro[3,2-d]pyrimidine Antifungal via CaPkc1 inhibition; structural rigidity from fused rings
2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine Thiophene core alters electronic properties; activity not specified
5H-Pyrrolo[3,2-d]pyrimidine Pyrrolo[3,2-d]pyrimidine Smaller heterocycle may reduce steric hindrance; unconfirmed bioactivity

Key Observations :

  • Benzofuropyrimidines (target compound) exhibit rigidity and planar structure, favoring interactions with enzyme binding pockets .

Key Findings :

  • Synergistic effects are observed in benzofuropyrimidines with dione groups (e.g., compound 23), suggesting that electron-deficient substituents enhance fluconazole potentiation .
  • CaPkc1 inhibition is optimal at 100 µM for benzofuropyrimidine derivatives, implying that the target compound’s benzimidazole group may lower the effective concentration .

Biological Activity

4-(1H-benzimidazol-2-ylmethylsulfanyl)-2-methyl-benzofuro[3,2-d]pyrimidine is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and research findings.

Chemical Structure and Properties

The molecular formula of 4-(1H-benzimidazol-2-ylmethylsulfanyl)-2-methyl-benzofuro[3,2-d]pyrimidine is C19H14N4OS, with a molecular weight of 346.4 g/mol. Its structural features include a benzimidazole moiety, which is known for various biological activities, including anticancer and antimicrobial properties.

PropertyValue
Molecular FormulaC19H14N4OS
Molecular Weight346.4 g/mol
IUPAC Name4-(1H-benzimidazol-2-ylmethylsulfanyl)-2-methyl-benzofuro[3,2-d]pyrimidine
InChI KeyFSHFRKKIBVABAJ-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • DNA Interaction : The compound exhibits the ability to intercalate into DNA strands, which can inhibit DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells.
  • Enzyme Inhibition : Studies suggest that it may inhibit specific enzymes involved in cellular processes, contributing to its anticancer and antimicrobial effects.
  • Receptor Binding : The unique structural features allow it to bind to various receptors, potentially modulating signaling pathways relevant to disease processes.

Anticancer Activity

Research indicates that 4-(1H-benzimidazol-2-ylmethylsulfanyl)-2-methyl-benzofuro[3,2-d]pyrimidine shows promising anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines:

  • Cell Lines Tested :
    • HeLa (cervical cancer)
    • MCF-7 (breast cancer)
    • A549 (lung cancer)

The compound exhibited IC50 values in the micromolar range, indicating significant cytotoxicity against these cell lines .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrates activity against both Gram-positive and Gram-negative bacteria as well as fungi. Notably:

  • Bacterial Strains Tested :
    • Staphylococcus aureus
    • Escherichia coli
    • Pseudomonas aeruginosa
  • Fungal Strains Tested :
    • Candida albicans

Inhibition zones were measured using the agar diffusion method, showing effective antibacterial activity comparable to standard antibiotics .

Case Study 1: Anticancer Efficacy

A study conducted on MCF-7 cells revealed that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, confirming its potential as an anticancer agent.

Case Study 2: Antimicrobial Testing

In a comparative study against commonly used antibiotics, the compound showed superior efficacy against resistant strains of bacteria like MRSA (Methicillin-resistant Staphylococcus aureus). The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of reference drugs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(1H-benzimidazol-2-ylmethylsulfanyl)-2-methyl-[1]benzofuro[3,2-d]pyrimidine, and how can yield optimization be approached?

  • Methodology : Multi-step synthesis involving condensation of benzimidazole-thiol derivatives with benzofuropyrimidine precursors. Key steps include protecting-group strategies for sulfanyl linkages and catalytic coupling reactions. Optimization can involve temperature control (e.g., reflux in anhydrous DMF) and stoichiometric adjustments for intermediates.
  • Reference : Analogous pyrimidine-based syntheses highlight the importance of rotatable bond minimization for stability .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • Methodology : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation, 1H^1H- and 13C^{13}C-NMR for aromatic and heterocyclic proton/carbon assignments, and X-ray crystallography for absolute configuration validation.
  • Reference : X-ray crystallography has been successfully applied to resolve sulfanyl-linked heterocycles, as seen in structurally similar compounds .

Q. How can initial in vitro bioactivity screening be designed to assess kinase inhibition potential?

  • Methodology : Employ fluorescence-based kinase assays (e.g., ADP-Glo™) against panels of kinases (e.g., JAK/STAT, MAPK). Include positive controls (e.g., staurosporine) and dose-response curves (IC50_{50} determination). Prioritize kinases implicated in inflammatory pathways based on structural analogs .

Advanced Research Questions

Q. What computational strategies validate the binding affinity and selectivity of this compound against kinase targets?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of human kinases (PDB: 5X66). Validate with molecular dynamics simulations (100 ns trajectories) to assess binding stability. Cross-reference with ADME predictions (SwissADME) for synthetic feasibility and GI absorption .
  • Data Contradiction : If in silico predictions conflict with in vitro results, re-evaluate protonation states or solvent models in docking parameters .

Q. How can researchers resolve discrepancies between in vitro bioactivity and in vivo pharmacokinetic profiles?

  • Methodology : Conduct metabolite identification (LC-MS/MS) to detect sulfoxidation or demethylation products. Adjust formulation using lipid nanoparticles or cyclodextrin complexes to enhance bioavailability. Cross-validate with microsomal stability assays (human liver microsomes) .

Q. What green chemistry principles can be applied to optimize the synthetic route?

  • Methodology : Replace halogenated solvents with biodegradable alternatives (e.g., cyclopentyl methyl ether). Use eutectic solvents (e.g., choline chloride-urea) for extraction steps to reduce waste. Atom economy can be improved via one-pot sequential reactions .

Q. How should contradictory cytotoxicity data between 2D cell monolayers and 3D organoid models be addressed?

  • Methodology : Replicate assays under physiologically relevant oxygen levels (5% O2_2) and matrix-embedded conditions. Use transcriptomic profiling (RNA-seq) to identify microenvironment-dependent resistance mechanisms. Validate with patient-derived primary cells .

Methodological Guidance Table

Research AspectKey TechniquesCritical ParametersReferences
Synthetic OptimizationCatalytic coupling, protecting-group chemistryReaction yield (>60%), purity (HPLC >98%)
Structural AnalysisX-ray crystallography, 1H^1H-NMRResolution (<1.0 Å), spectral congruence
Binding ValidationMolecular docking, MD simulationsRMSD (<2.0 Å), free energy (ΔG < -8 kcal/mol)
ADME ProfilingMicrosomal stability, Caco-2 permeabilityHalf-life (>30 min), Papp_{app} >1×106^{-6}

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.